molecular formula C8H6N2O3S B1603285 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid CAS No. 443956-14-7

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid

Cat. No. B1603285
Key on ui cas rn: 443956-14-7
M. Wt: 210.21 g/mol
InChI Key: SZHYPQDQYNLZJP-UHFFFAOYSA-N
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Patent
US07709496B2

Procedure details

0.5 M NaOH solution (8 mL, 4 mmole) was added dropwise over 2 hr to a solution of methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (788 mg, 3.52 mmole) in dioxane (120 mL) and water (30 mL). The reaction was stirred overnight then was concentrated to about 3 mL. Water (5 mL) was added and the pH was adjusted to 4 with 2 M HCl. The precipitated solid was collected, washed with a small volume of water and dried under vacuum to give the title compound (636 mg, 86%) as a solid: MS (APCI−) m/e 209 (M−H)−, 165 (M-COOH)−.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[C:4]1[CH2:9][S:8][C:7]2[CH:10]=[CH:11][C:12]([C:14]([O:16]C)=[O:15])=[N:13][C:6]=2[NH:5]1>O1CCOCC1.O>[O:3]=[C:4]1[CH2:9][S:8][C:7]2[CH:10]=[CH:11][C:12]([C:14]([OH:16])=[O:15])=[N:13][C:6]=2[NH:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
788 mg
Type
reactant
Smiles
O=C1NC2=C(SC1)C=CC(=N2)C(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then was concentrated to about 3 mL
ADDITION
Type
ADDITION
Details
Water (5 mL) was added
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with a small volume of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1NC2=C(SC1)C=CC(=N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 636 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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